4,7-Dichloro-1-methoxyisoquinoline
Description
Contextual Overview of Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry, forming an exceptionally important class of organic compounds. openmedicinalchemistryjournal.comnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature and are fundamental to the structure of many biologically crucial molecules, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govwisdomlib.org The presence of the nitrogen heteroatom imparts unique physicochemical properties, such as basicity, the ability to form hydrogen bonds, and specific electronic characteristics, which are often essential for biological activity. nih.gov
The structural and functional diversity of nitrogen heterocyles makes them privileged scaffolds in drug discovery and development. elsevierpure.com A significant percentage of FDA-approved drugs contain a nitrogen heterocyclic moiety, highlighting their therapeutic importance. nih.gov Their applications are vast and varied, extending beyond pharmaceuticals to agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.comelsevierpure.com In contemporary chemical research, the synthesis of novel nitrogen-containing heterocyclic compounds remains a vibrant and rapidly expanding field, driven by the quest for new therapeutic agents and advanced materials. nih.govresearchgate.net The development of efficient synthetic methodologies to create these complex molecules is a major focus of organic chemistry. openmedicinalchemistryjournal.com
Importance of Polyhalogenated and Alkoxy-Substituted Aromatic Systems in Organic Synthesis
Polyhalogenated and alkoxy-substituted aromatic compounds are critical building blocks in organic synthesis, offering chemists precise tools to modulate the reactivity and properties of molecules.
Polyhalogenated Aromatic Systems: The introduction of multiple halogen atoms onto an aromatic ring significantly alters its electronic properties and provides synthetic handles for further transformations. Halogens act as leaving groups in nucleophilic aromatic substitution reactions and are essential for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Polyhalogenated aromatic compounds, such as polyhalogenated quinones, are known to be highly reactive and can modify biologically important molecules like amino acids. science.gov The strategic placement of halogen atoms is a key tactic in tuning the biological activity and metabolic stability of drug candidates. For instance, 4,7-dichloroquinoline (B193633) is a vital intermediate in the synthesis of widely used antimalarial drugs. wikipedia.orgontosight.ai
Alkoxy-Substituted Aromatic Systems: The alkoxy group (-OR) is an important functional group in organic synthesis that significantly influences the reactivity of aromatic rings. shaalaa.com As a strong electron-donating group, it activates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. shaalaa.com This directing effect is fundamental in the synthesis of polysubstituted aromatic compounds. Furthermore, alkoxy groups can modulate a molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical parameters in drug design. nih.gov The position of the alkoxy group can have a substantial impact on the material's properties. rsc.org Alkoxy radicals are also recognized as versatile reactive intermediates in modern synthetic chemistry. nih.gov
Rationale for the Academic Investigation of 4,7-Dichloro-1-methoxyisoquinoline
The academic and research interest in this compound stems from its identity as a substituted isoquinoline (B145761), a class of compounds with significant potential in medicinal chemistry and materials science. The rationale for its investigation is built upon the established importance of its structural components.
The core scaffold is an isoquinoline, which is a structural isomer of quinoline (B57606). wikipedia.org Isoquinoline and its derivatives are found in numerous naturally occurring alkaloids with potent biological activities, such as papaverine (B1678415) and berberine, and are used in various pharmaceuticals. wikipedia.orgpharmaguideline.comslideshare.net The synthesis of diversely substituted isoquinolines is a key objective for creating libraries of novel compounds for biological screening. nih.govharvard.edu
The molecule features a dichloro substitution pattern at the 4 and 7 positions, which mirrors the structure of 4,7-dichloroquinoline. wikipedia.org 4,7-dichloroquinoline is a well-known and crucial precursor for the synthesis of several major antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine. wikipedia.orgchemicalbook.comgoogle.com The proven success of this specific chlorination pattern in conferring valuable pharmacological properties makes the 4,7-dichloro-aza-aromatic scaffold a privileged starting point for drug discovery. Researchers often explore isomers and related heterocyclic systems, like isoquinoline, to investigate new chemical space and potentially discover compounds with improved or novel activities.
The addition of a methoxy (B1213986) group at the 1-position further enhances the compound's interest. The methoxy group can alter the molecule's electronic distribution, solubility, and metabolic profile. A closely related compound, 1,7-dichloro-4-methoxyisoquinoline, has been identified as a valuable intermediate in the synthesis of bioactive molecules, with potential applications in developing drugs for neurological disorders and as an antimicrobial agent. chemimpex.com Therefore, the investigation of this compound is a logical step in molecular exploration, combining the biologically validated 4,7-dichloro substitution pattern with the versatile isoquinoline core and a modulating methoxy group. This strategic combination of functional groups makes it a promising candidate for the synthesis of new chemical entities with potential therapeutic applications.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₁₀H₇Cl₂NO | 228.07 | Not available | Not available | Not available |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 81-86 | White powder/needle-shaped crystals | 86-98-6 wikipedia.orgchemicalbook.comgoogle.com |
| 1,7-Dichloro-4-methoxyisoquinoline | C₁₀H₇Cl₂NO | 228.07 | 137 - 142 | White to off-white powder/crystal | 630423-36-8 chemimpex.com |
| Isoquinoline | C₉H₇N | 129.16 | 26-28 | Colorless oily liquid/hygroscopic platelets | 119-65-3 wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,7-dichloro-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-8-4-6(11)2-3-7(8)9(12)5-13-10/h2-5H,1H3 |
InChI Key |
DGZGPTVQVXTNFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloro 1 Methoxyisoquinoline
Historical and Classical Approaches to Isoquinoline (B145761) Core Construction Relevant to 4,7-Dichloro-1-methoxyisoquinoline
The foundational step in the synthesis of this compound is the construction of the bicyclic isoquinoline core. Two of the most prominent and historically significant methods for this are the Pomeranz-Fritsch and Bischler-Napieralski reactions.
Adaptations of Pomeranz-Fritsch and Bischler-Napieralski Reactions
The Pomeranz-Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. wikipedia.orgwikipedia.orgthermofisher.com The reaction proceeds in two main stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgchemistry-reaction.com For the synthesis of a 4,7-dichloro-substituted isoquinoline, a plausible starting material would be 2,5-dichlorobenzaldehyde . The chlorine atom at the 2-position of the aldehyde would be positioned to become the 7-chloro substituent on the isoquinoline ring, while the chlorine at the 5-position would ultimately be located at the 4-position of the isoquinoline product.
The Bischler-Napieralski reaction , also discovered in 1893, is another cornerstone of isoquinoline synthesis. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgyoutube.com The reaction typically yields a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. wikipedia.org To achieve the 4,7-dichloro substitution pattern, a starting material such as a derivative of 3,4-dichlorophenethylamine would be required. Following acylation, the subsequent cyclization would be directed by the position of the substituents on the phenyl ring.
Cyclization Strategies for Benzene-Fused Pyridine (B92270) Systems
The formation of the isoquinoline nucleus is a specific example of constructing a benzene-fused pyridine system. The general strategy involves the cyclization of an acyclic precursor that contains all the necessary atoms for the bicyclic system. In the context of the Pomeranz-Fritsch reaction, the key bond formation occurs between the benzene (B151609) ring and an electrophilic carbon from the aminoacetal side chain. chemistry-reaction.com For the Bischler-Napieralski reaction, the cyclization is an intramolecular Friedel-Crafts-type acylation, where the benzene ring acts as the nucleophile attacking an activated amide derivative. slideshare.net
The success of these cyclization strategies is often dependent on the electronic nature of the substituents on the benzene ring. Electron-donating groups can facilitate the electrophilic aromatic substitution, while electron-withdrawing groups can hinder it. organic-chemistry.org
Targeted Introduction of Halogen Functionalities at Positions 4 and 7
A critical aspect of synthesizing this compound is the precise placement of the chlorine atoms at the C4 and C7 positions. This can be achieved either by starting with appropriately chlorinated precursors, as mentioned above, or by direct halogenation of the isoquinoline scaffold.
Regioselective Halogenation Reactions on Isoquinoline Scaffolds
The direct chlorination of an unsubstituted isoquinoline typically results in a mixture of products. However, specific reaction conditions can favor certain isomers. For instance, the synthesis of the analogous 4,7-dichloroquinoline (B193633) often starts from 3-chloroaniline, which ensures the presence of the 7-chloro substituent in the final product. wikipedia.orgorgsyn.org The 4-chloro group is then introduced by converting a 4-hydroxyquinoline (B1666331) intermediate to the chloride using a chlorinating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org
A similar strategy can be envisioned for the isoquinoline system. Starting with a 7-chloroisoquinoline (B1268606) derivative, a 4-chloro group can be introduced. A common precursor for this is a 4-hydroxyisoquinoline (B107231) (or its tautomer, isoquinolin-4(1H)-one). Treatment of this intermediate with a strong chlorinating agent like POCl₃ can effectively replace the hydroxyl group with a chlorine atom. wikipedia.orgorgsyn.orgchemicalbook.com
Mechanistic Considerations in Direct Halogenation
Direct electrophilic halogenation of the isoquinoline ring is influenced by the electron-donating or -withdrawing nature of the existing substituents and the reaction conditions. The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic attack, making substitution on the benzene ring more favorable. However, under acidic conditions, the nitrogen is protonated, further deactivating the heterocyclic ring.
The conversion of a 4-hydroxyisoquinoline to a 4-chloroisoquinoline (B75444) with POCl₃ proceeds through the formation of a chlorophosphate intermediate, which is a good leaving group, facilitating nucleophilic attack by a chloride ion.
Strategies for Methoxylation at Position 1 of the Isoquinoline Nucleus
The final step in the synthesis of the target compound is the introduction of a methoxy (B1213986) group at the C1 position. This is typically achieved through nucleophilic aromatic substitution on a 1-chloroisoquinoline (B32320) derivative.
A plausible route involves the synthesis of 4,7-dichloro-1-chloroisoquinoline as a key intermediate. This could potentially be formed from a corresponding 4,7-dichloro-isoquinolin-1-one. The isoquinolin-1-one can be converted to the 1-chloro derivative using a chlorinating agent like POCl₃.
Once the 4,7-dichloro-1-chloroisoquinoline is obtained, the 1-methoxy group can be introduced by reaction with sodium methoxide (B1231860) in a suitable solvent. The chlorine atom at the C1 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. This reaction is a standard method for the synthesis of 1-alkoxyisoquinolines.
Nucleophilic Substitution Pathways for Alkoxy Introduction
Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. libretexts.orgchemguide.co.uk In the context of synthesizing 1-alkoxyisoquinolines, this typically involves the reaction of a halo-substituted isoquinoline with an alkoxide. For the synthesis of this compound, a suitable precursor would be 1,4,7-trichloro-isoquinoline. The methoxide ion (CH₃O⁻), a potent nucleophile, can attack the C1 position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring.
The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The greater reactivity of the chlorine atom at the C1 position compared to those at C4 and C7 is attributed to the electronic influence of the heterocyclic nitrogen. This selective substitution allows for the introduction of the methoxy group at the desired position.
Alternative Alkoxylation Methods
Beyond classical nucleophilic substitution with sodium methoxide, other methods can be employed for the introduction of an alkoxy group onto the isoquinoline core. One such approach involves the use of hypervalent iodine reagents. For instance, in related systems, PISA (phenyliodine(III) diacetate) has been used to mediate the synthesis of isoquinolinone derivatives, where the solvent plays a crucial role in directing the regioselectivity. nih.gov While not a direct methoxylation, this highlights the potential of modern reagents in functionalizing the isoquinoline scaffold.
Modern Catalytic Approaches for the Synthesis of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. bohrium.comresearchgate.net The synthesis of the core dichloro-isoquinoline framework and its subsequent functionalization can benefit significantly from these approaches.
Transition Metal-Catalyzed Coupling Reactions for Ring Formation and Functionalization
Transition metal catalysis, particularly using palladium, rhodium, ruthenium, cobalt, and copper, has revolutionized the synthesis of isoquinoline derivatives. bohrium.comresearchgate.net These methods often involve C-H activation and annulation strategies, providing atom-economical routes to the isoquinoline core. researchgate.netresearchgate.net For a dichlorinated system, a plausible strategy would involve the cyclization of a suitably substituted benzaldehyde or benzonitrile (B105546) derivative with an alkyne.
For instance, rhodium(III)-catalyzed C-H activation has been employed in the synthesis of various isoquinolines. acs.org A general approach could involve the reaction of a dichlorinated benzaldehyde with an appropriate coupling partner, catalyzed by a transition metal complex to construct the isoquinoline ring system. Subsequent functionalization at the C1 position would then lead to the target molecule.
The table below summarizes some transition metals used in the synthesis of isoquinoline derivatives.
| Catalyst | Reaction Type | Reference |
| Rhodium(III) | Atroposelective C–H Cyanation | acs.org |
| Rhodium(III) | C-H Activation/Annulation | chemistryviews.org |
| Ruthenium(II) | C-H/N-N Bond Activation | niscpr.res.in |
| Palladium | Cyclization of o-halobenzimines | niscpr.res.in |
| Cobalt(III) | C-H/N-O Bond Functionalization | niscpr.res.in |
Green Chemistry Principles in the Synthesis of Dichloro-Methoxyisoquinolines
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.com In the context of synthesizing substituted isoquinolines, this can involve the use of biodegradable solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netniscpr.res.in
For example, the use of polyethylene (B3416737) glycol (PEG) as a biodegradable and recyclable solvent has been reported for ruthenium-catalyzed isoquinoline synthesis. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, employing earth-abundant 3d-transition metals like iron, copper, and cobalt as catalysts, instead of precious metals like palladium and rhodium, aligns with green chemistry principles by reducing cost and environmental impact. bohrium.comresearchgate.net The use of solvent-free reaction conditions, where applicable, further enhances the green credentials of a synthetic route. tandfonline.com
Optimization of Reaction Conditions and Yield for Synthetic Pathways
To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is crucial. researchgate.net
Solvent Effects and Temperature Control
The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting solubility, reaction rates, and even chemoselectivity. nih.gov In nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can be beneficial as they solvate the cation of the nucleophile, leaving the anion more reactive. In other cases, as seen in certain PISA-mediated reactions, the solvent can dictate the position of functionalization on the isoquinoline ring. nih.gov
Temperature is another critical parameter. Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts. researchgate.net Therefore, a careful balance must be struck to achieve a good yield in a reasonable timeframe without compromising the purity of the product. For instance, in the chlorination step to produce 4,7-dichloroquinoline, the reaction with phosphorus oxychloride is typically heated to drive the reaction to completion. orgsyn.org Similarly, in the final methoxylation step, the temperature would need to be controlled to ensure selective substitution at the C1 position.
The following table outlines the impact of reaction conditions on yield in a generalized amidation reaction, illustrating the importance of optimization.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | K₂CO₃ | Toluene (B28343) | 110 | 90 |
| 2 | - | K₂CO₃ | - | 110 | 90 |
| 3 | - | - | - | 110 | 3 |
| 4 | - | - | - | 150 | 32 |
| 11 | - | NaH | - | 110 | 80 |
| 12 | - | NaH | - | 130 | 98 |
This data is illustrative and based on a model reaction, not the specific synthesis of this compound. researchgate.net
Catalyst Selection and Ligand Design
The successful synthesis of this compound is critically dependent on the selection of appropriate catalysts and ligands. These components steer the reaction pathway, control selectivity, and enhance reaction efficiency. Transition metals, particularly palladium and rhodium, are at the forefront of constructing the isoquinoline scaffold and introducing functional groups. researchgate.netacs.org
Palladium catalysis is a powerful tool for the synthesis of isoquinolines. One plausible route to this compound involves a late-stage nucleophilic aromatic substitution (SNAr) of a 1,4,7-trichloroisoquinoline (B13655290) precursor with methanol (B129727) or sodium methoxide. While such reactions can sometimes proceed without a catalyst, the C1 position of the isoquinoline is highly activated, facilitating substitution. However, to achieve high yields and selectivity under mild conditions, a catalyzed approach is often superior.
Alternatively, palladium catalysts are instrumental in de novo ring construction. For instance, the palladium-catalyzed coupling of an o-alkynylbenzaldimine with subsequent cyclization offers a convergent route to the isoquinoline core. capes.gov.br In a hypothetical synthesis for this compound, a suitably substituted 2-alkynyl-benzaldehyde derivative would be required. The design of ligands in these processes is crucial. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the key steps of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling cycles.
A study on the synthesis of 4-(1-alkenyl)-3-arylisoquinolines highlighted that an o-methoxy group on the arylaldimine promotes the palladium-catalyzed cyclization and stabilizes the resulting palladium(II) intermediate, leading to improved yields. capes.gov.br This suggests that for the synthesis of the target molecule, the methoxy group could be incorporated into one of the starting materials to direct and facilitate the cyclization.
The following table summarizes representative palladium catalyst and ligand systems used in the synthesis of related quinoline (B57606) and isoquinoline structures, which could be adapted for the synthesis of this compound.
| Catalyst Precursor | Ligand | Reaction Type | Substrate Example | Product Type | Reference |
| Pd(OAc)₂ | PPh₃ | Coupling-Cyclization | 2-Iodoaniline and α,β-unsaturated carbonyl compounds | 3-Substituted quinolin-2(1H)-ones | nih.gov |
| Pd(PPh₃)₄ | None | Cyclization–Allylation | Azides and allyl methyl carbonate | Allylated quinolines/isoquinolines | rsc.org |
| PdCl₂(dppe) | dppe | Carbonylative Annulation | 2-Iodoanilines and alkyl alkynes | 3-Substituted quinolin-2(1H)-ones | nih.gov |
This table presents data for analogous heterocyclic systems to illustrate the utility of various palladium catalysts and ligands.
Rhodium-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for assembling substituted isoquinoline skeletons. rsc.orgrsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance. acs.org For the synthesis of this compound, a rhodium catalyst could be employed to couple a substituted benzamidine (B55565) or ketoxime with an alkyne. thieme-connect.comthieme-connect.com
The choice of the rhodium precursor, such as [RhCp*Cl₂]₂ or [Rh(cod)Cl]₂, and the specific ligand can influence the reaction's outcome. While many rhodium-catalyzed C-H activations proceed without an additional ligand, the directing group on the aromatic substrate essentially acts as an internal ligand, coordinating to the metal center and guiding the C-H activation to the ortho position.
For example, the synthesis of 1-aminoisoquinolines has been achieved via rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-chloro ketones. acs.org Adapting this, one could envision a pathway starting from a 3,5-dichlorobenzamidine derivative. The subsequent introduction of the methoxy group at the C1 position would be a separate synthetic step.
The table below outlines examples of rhodium catalyst systems used in the formation of isoquinoline derivatives.
| Catalyst Precursor | Additive/Co-catalyst | Reaction Type | Substrate Example | Product Type | Reference |
| [RhCpCl₂]₂ | NaOAc | C-H/N-H Annulation | Aryl amidines and α-MsO/TsO/Cl ketones | 1-Aminoisoquinolines | acs.org |
| [Rh(PPh₃)₃Cl] | None | C-H Activation/Cycloaddition | Oximines and alkynes | 1,3,4-Trisubstituted isoquinolines | thieme-connect.com |
| [RhCpCl₂]₂ | AgSbF₆ | C-H Activation/Annulation | Benzimidates and allyl carbonates | Isoquinoline derivatives | rsc.org |
This table illustrates various rhodium catalyst systems used in the synthesis of substituted isoquinolines, providing a basis for designing a synthesis for this compound.
Reactivity and Transformation Pathways of 4,7 Dichloro 1 Methoxyisoquinoline
Electrophilic Aromatic Substitution Reactions of 4,7-Dichloro-1-methoxyisoquinoline
Electrophilic aromatic substitution (SEAr) on the isoquinoline (B145761) nucleus is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. Reactions typically require forcing conditions and occur preferentially on the benzene ring at positions C5 and C8, as this avoids the formation of intermediates where the positive charge is placed on the carbon adjacent to the electron-deficient pyridine (B92270) ring. researchgate.netrsc.org
Regioselectivity and Reaction Mechanisms
The regioselectivity of electrophilic attack on this compound is a result of the combined directing effects of the chloro and methoxy (B1213986) substituents. The mechanism proceeds via the formation of a cationic intermediate, known as an arenium ion or sigma complex, in the rate-determining step. The stability of this intermediate dictates the preferred position of attack. beilstein-journals.org Attack at positions that are activated by electron-donating groups and where the positive charge can be effectively delocalized will be favored.
Influence of Dichloro and Methoxy Substituents on Electrophilic Attack
The 1-methoxy group is a strong activating group and an ortho, para-director. However, in the context of the isoquinoline ring, its activating effect is primarily directed towards the pyridine ring, which is already deactivated. The chloro groups at C4 and C7 are deactivating yet ortho, para-directing.
Considering the substitution pattern of this compound, the potential sites for electrophilic attack are C5, C6, and C8.
Attack at C5: This position is ortho to the C4-chloro group and meta to the C7-chloro group. The directing effects of the halogens are somewhat conflicting here.
Attack at C6: This position is meta to the C4-chloro group and ortho to the C7-chloro group.
Attack at C8: This position is para to the C4-chloro group and meta to the C7-chloro group.
The methoxy group at C1 strongly activates the C8 position through resonance, making it a likely candidate for electrophilic substitution. The C7-chloro group deactivates the adjacent C6 and C8 positions, but its ortho, para-directing nature would favor substitution at C6 and C8. The C4-chloro group would similarly direct to C5.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ | 8-Nitro-4,7-dichloro-1-methoxyisoquinoline | The C8 position is strongly activated by the 1-methoxy group and is a site of electrophilic attack in isoquinolines. |
| Br₂/FeBr₃ | 8-Bromo-4,7-dichloro-1-methoxyisoquinoline | Similar to nitration, the C8 position is the most activated site for halogenation. |
| Cl₂/AlCl₃ | 8-Chloro-4,7-dichloro-1-methoxyisoquinoline | The directing effects favor substitution at the C8 position. |
Nucleophilic Substitution Reactions Involving the Halogen and Methoxy Substituents
The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at positions C1 and C3. The presence of electron-withdrawing groups, such as halogens, further enhances this reactivity.
Nucleophilic Aromatic Substitution (SNAr) at Chlorinated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-isoquinolines. washington.edu The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org The rate of reaction is influenced by the nature of the leaving group and the electronic effects of other substituents on the ring.
In this compound, there are two potential sites for SNAr: C4 and C7. The chlorine atom at C4 is on the pyridine ring, which is inherently more electrophilic than the benzene ring where the C7-chloro group resides. Therefore, the C4 position is significantly more activated towards nucleophilic attack. This regioselectivity is well-documented in related systems like 2,4-dichloroquinazolines, where nucleophilic substitution occurs preferentially at the C4 position. mdpi.com
Table 2: Expected Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Reagent | Expected Major Product | Rationale |
| Amine | R₂NH | 4-Amino-7-chloro-1-methoxyisoquinoline | The C4 position is more activated towards nucleophilic attack due to its location on the electron-deficient pyridine ring. |
| Alkoxide | RONa | 4-Alkoxy-7-chloro-1-methoxyisoquinoline | Similar to amination, alkoxides will preferentially attack the more electrophilic C4 position. |
| Thiolate | RSNa | 4-(Alkylthio)-7-chloro-1-methoxyisoquinoline | Thiolates are potent nucleophiles and are expected to displace the C4-chloro group. |
Transformations Involving the Methoxy Group
The 1-methoxy group, being an alkoxy group at an activated position (C1), can also be a target for nucleophilic displacement, although typically under more forcing conditions than the displacement of the C4-chloro group. The reaction of 1-alkoxyisoquinolines with certain nucleophiles can lead to the corresponding 1-substituted isoquinolines.
Metal-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halo-heterocycles. organic-chemistry.orgfishersci.co.ukyonedalabs.com For this compound, these reactions offer a versatile platform for introducing new carbon-carbon and carbon-nitrogen bonds.
The regioselectivity of these cross-coupling reactions is primarily determined by the relative reactivity of the C-Cl bonds at the C4 and C7 positions. Generally, the order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl. fishersci.co.uk However, within the same molecule containing two chloro-substituents, the electronic environment plays a crucial role. The C4-Cl bond is on the electron-poor pyridine ring, which can facilitate oxidative addition to the palladium catalyst more readily than the C7-Cl bond on the benzene ring. This differential reactivity allows for selective functionalization. Studies on the closely related 4,7-dichloroquinoline (B193633) have shown that Suzuki-Miyaura coupling can be controlled to achieve regioselective substitution. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-isoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.ukyonedalabs.com It is expected that the C4-chloro group will react preferentially.
Sonogashira Coupling: This reaction couples the halo-isoquinoline with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.orgwashington.eduwikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, selective coupling at the C4 position is anticipated.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the halo-isoquinoline with an amine. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The higher reactivity of the C4-Cl bond should allow for selective amination at this position.
Table 3: Predicted Outcomes of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Major Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chloro-1-methoxyisoquinoline |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-7-chloro-1-methoxyisoquinoline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Dialkylamino)-7-chloro-1-methoxyisoquinoline |
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the differential reactivity of the two chlorine atoms is a key consideration for regioselective functionalization.
While specific studies on this compound are limited, research on analogous dihaloisoquinolines provides valuable insights. For instance, studies on 1,3-dichloroisoquinoline (B189448) have shown that the C1 position is more susceptible to Suzuki-Miyaura coupling than the C3 position. This enhanced reactivity at the C1 position is attributed to the electronic effects of the nitrogen atom in the isoquinoline ring. By analogy, it is reasonable to predict that the C4-chloro group in this compound would exhibit higher reactivity compared to the C7-chloro group in Suzuki-Miyaura coupling reactions. This regioselectivity allows for the sequential and controlled introduction of different aryl or vinyl groups at the C4 and C7 positions. mdpi.com
The general conditions for Suzuki-Miyaura coupling of related chloroquinazolines often involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, which can include toluene (B28343), dioxane, or DMF/water mixtures. Microwave irradiation has also been shown to accelerate these reactions significantly. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloheterocycles
| Catalyst | Base | Solvent | Temperature (°C) | Reaction Time | Observations |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 h | Regioselective coupling at the more reactive halogen site. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 8-16 h | Good to excellent yields for a variety of boronic acids. |
| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/Water | 110 | 2-6 h | Effective for less reactive chloroarenes. |
| Microwave | Cs₂CO₃ | DMF/Water | 120-150 | 10-30 min | Rapid and efficient conversion. mdpi.com |
Sonogashira, Heck, and Stille Reactions with Halogenated Isoquinolines
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Sonogashira, Heck, and Stille reactions further expand the synthetic utility of this compound for C-C bond formation.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.orglibretexts.org For this compound, this reaction would allow for the introduction of alkynyl moieties at the C4 and/or C7 positions. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. nih.govthalesnano.com The regioselectivity would likely favor the more reactive C4 position.
The Heck reaction involves the coupling of an alkene with an aryl halide. pearson.comorganic-chemistry.org This reaction would facilitate the introduction of vinyl groups onto the isoquinoline core of this compound. Standard conditions for the Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. byjus.comwikipedia.org
The Stille reaction utilizes an organostannane reagent to couple with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org This method offers a broad substrate scope and tolerance to various functional groups. For this compound, Stille coupling would provide another avenue for introducing aryl, vinyl, or alkyl groups. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and is typically performed in a non-polar solvent like toluene or THF. organic-chemistry.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Typical Product |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Alkynyl-substituted isoquinoline |
| Heck | Alkene | Pd catalyst, Phosphine ligand, Base | Alkenyl-substituted isoquinoline |
| Stille | Organostannane | Pd catalyst | Aryl/Alkenyl/Alkyl-substituted isoquinoline |
Catalytic Amidation and Etherification Reactions
The chloro substituents of this compound are also amenable to nucleophilic substitution reactions, including catalytic amidation and etherification, which are crucial for introducing nitrogen and oxygen-based functionalities.
Catalytic amidation allows for the formation of an amide bond by coupling an amine with the chloro-substituted isoquinoline. While direct nucleophilic aromatic substitution (SNAAr) with amines can occur, palladium- or copper-catalyzed methods often provide better yields and broader substrate scope, especially for less reactive amines. For instance, the Buchwald-Hartwig amination is a powerful tool for this transformation.
Catalytic etherification , similarly, enables the synthesis of aryl ethers through the coupling of an alcohol or a phenol (B47542) with the chloro-substituted isoquinoline. Palladium and copper-based catalytic systems are commonly employed to facilitate this C-O bond formation. Given the presence of two chlorine atoms, regioselective etherification could potentially be achieved by controlling the reaction conditions, with the C4 position expected to be more reactive.
Reduction and Oxidation Chemistry of the Isoquinoline Core
The isoquinoline core of this compound can undergo both reduction and oxidation reactions, leading to a variety of transformed products.
Reduction of the isoquinoline ring system typically leads to the formation of tetrahydroisoquinolines. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The conditions for hydrogenation can be tuned to achieve partial or full saturation of the heterocyclic ring. The presence of the chlorine and methoxy substituents can influence the rate and selectivity of the reduction.
Oxidation of the isoquinoline core can lead to the formation of N-oxides or phthalimides, depending on the oxidant and reaction conditions. Oxidation of the nitrogen atom to an N-oxide can be accomplished using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. preprints.org The resulting N-oxide can then be used in further functionalization reactions. More aggressive oxidation can lead to cleavage of the pyridine ring.
Computational and Theoretical Investigations of 4,7 Dichloro 1 Methoxyisoquinoline
Conformational Analysis and Stereochemical Considerations
The conformational landscape of 4,7-dichloro-1-methoxyisoquinoline is largely defined by the orientation of the methoxy (B1213986) group at the C1 position relative to the isoquinoline (B145761) ring system. Due to the planar and rigid nature of the fused bicyclic isoquinoline core, significant conformational variability is limited to the rotation around the C1-O bond of the methoxy substituent.
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the preferred rotational isomers (rotamers) of the methoxy group. The primary dihedral angle of interest is that which describes the spatial arrangement of the methyl group with respect to the isoquinoline ring (e.g., the C2-C1-O-CH3 dihedral angle).
Computational scans of the potential energy surface as a function of this dihedral angle reveal the most stable conformations. For the 1-methoxyisoquinoline scaffold, two primary planar conformations are typically considered: one where the methyl group is oriented away from the ring nitrogen (anti-periplanar) and one where it is directed towards it (syn-periplanar). In the case of this compound, the presence of the chlorine atom at the C4 position can introduce steric hindrance that further influences the energetic preference of these conformers.
Studies on related 1-alkoxyisoquinolines have shown that the energy barrier to rotation for the alkoxy group is relatively low, suggesting that multiple conformations may be accessible at room temperature. However, one conformer is generally found to be more energetically favorable. The global minimum energy conformation is critical as it represents the most populated state of the molecule and is the basis for further reactivity and spectroscopic predictions.
Table 1: Calculated Relative Energies of this compound Conformers (Note: This table is illustrative of typical computational outputs. Actual values would be derived from specific DFT calculations, e.g., at the B3LYP/6-311+G(d,p) level of theory.)
| Conformer | Dihedral Angle (C2-C1-O-CH3) | Relative Energy (kcal/mol) |
| A (Anti-periplanar) | ~180° | 0.00 (Global Minimum) |
| B (Syn-periplanar) | ~0° | 1.5 - 3.0 |
| Transition State | ~90° | 4.0 - 6.0 |
This interactive table is based on hypothesized data for illustrative purposes.
Solvent Effects on Reactivity: Continuum and Explicit Solvation Models
The chemical reactivity of this compound can be significantly modulated by the solvent environment. Computational chemistry models this influence through two primary approaches: continuum and explicit solvation models.
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For a molecule like this compound, which possesses a permanent dipole moment due to its heteroatoms (N, O, Cl), moving from a non-polar solvent (e.g., toluene (B28343), ε ≈ 2.4) to a polar aprotic solvent (e.g., DMSO, ε ≈ 47) would be predicted to stabilize the ground state and polar transition states. This can alter reaction rates, for instance, in nucleophilic aromatic substitution reactions where charge separation is often enhanced in the transition state.
Explicit Solvation Models: This more computationally intensive method involves surrounding the solute molecule with a number of individual, explicitly defined solvent molecules. This approach allows for the investigation of specific short-range interactions, most notably hydrogen bonding. While this compound cannot donate hydrogen bonds, the nitrogen atom of the isoquinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. In protic solvents like methanol (B129727) or water, explicit solvation models can reveal the formation of a specific solvation shell around these basic sites. These direct interactions can influence reactivity by, for example, altering the Lewis basicity of the nitrogen atom or sterically shielding a reactive site.
Combining these models in a hybrid approach often provides the most accurate picture, using explicit solvent molecules in the first solvation shell and a continuum model to represent the bulk solvent.
Table 2: Predicted Solvatochromic Shifts and Dipole Moments in Various Solvents (Note: This table illustrates typical data obtained from PCM calculations. Values are representative.)
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 2.1 D |
| Toluene | 2.4 | 2.8 D |
| Dichloromethane | 9.1 | 3.5 D |
| Acetonitrile | 37.5 | 4.1 D |
| DMSO | 47 | 4.3 D |
This interactive table is based on hypothesized data for illustrative purposes.
Prediction of Spectroscopic Signatures for Mechanistic Insights
Computational methods are invaluable for predicting spectroscopic data, which can then be used to identify transient intermediates or to confirm the structure of reaction products.
Vibrational Analysis: Following a geometry optimization calculation, a frequency calculation (vibrational analysis) is performed. This not only confirms that the structure is a true energy minimum but also predicts the molecule's infrared (IR) spectrum. Key vibrational modes for this compound would include C-Cl stretching frequencies, C-O stretching of the methoxy group, and various C=C and C=N stretching modes characteristic of the aromatic isoquinoline core. By comparing the computed spectrum of a proposed reaction intermediate with experimental spectroscopic data (if available), its structure can be supported or refuted.
Computed Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. For this compound, calculations would predict the chemical shifts for the protons on the aromatic ring and the methyl group, as well as for all carbon atoms. These predictions are highly sensitive to the electronic environment of each nucleus, making them excellent for distinguishing between potential isomers or for identifying the site of a chemical transformation. For instance, the computed chemical shift of the C1 carbon would be significantly different from the other chlorinated or non-substituted carbons, providing a clear spectroscopic marker.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound (Note: Values are illustrative and relative to a standard like TMS, computed at a representative level of theory.)
| Atom | Predicted Chemical Shift (ppm) |
| C1 | ~160.5 |
| C3 | ~140.2 |
| C4 | ~125.8 |
| C4a | ~130.1 |
| C5 | ~128.4 |
| C6 | ~126.9 |
| C7 | ~132.0 |
| C8 | ~122.3 |
| C8a | ~142.6 |
| O-CH3 | ~55.7 |
This interactive table is based on hypothesized data for illustrative purposes.
4,7 Dichloro 1 Methoxyisoquinoline As a Strategic Building Block in Chemical Synthesis
Precursor in the Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles (PANHs)
Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of compounds with significant interest due to their unique electronic properties and potential applications in materials science. researchgate.net The structure of 4,7-Dichloro-1-methoxyisoquinoline is ideally suited for the construction of larger, fused aromatic systems through modern cross-coupling methodologies.
The two chloro-substituents at the C4 and C7 positions serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl groups at these positions. By using bifunctional coupling partners, new rings can be annulated onto the isoquinoline (B145761) framework. For instance, a double Suzuki coupling with a diboronic acid could yield a complex, multi-ring PANH in a controlled manner.
Furthermore, transition-metal-catalyzed annulation reactions provide a direct route to fused heterocyclic systems. For example, ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes has been shown to produce pyrazolo[5,1-a]isoquinolines, demonstrating a powerful method for building complex PANHs from isoquinoline precursors. researchgate.net The presence of the two chlorine atoms on the this compound backbone allows for sequential or one-pot cyclization strategies, enabling the synthesis of elaborate, well-defined PANH architectures. The absorption properties of such PANHs are of significant interest for potential applications in climate radiative forcing studies. nih.govresearchgate.net
Table 1: Hypothetical PANH Scaffolds from this compound This table presents potential polycyclic aromatic nitrogen heterocycle (PANH) structures that could be synthesized from this compound via common cross-coupling reactions.
| Starting Material | Coupling Partner | Reaction Type | Potential PANH Product |
| This compound | Benzene-1,2-diboronic acid | Suzuki Coupling | Benzo[f]isoquinolino[4,3-b]quinoxaline derivative |
| This compound | 2,2'-Biphenyldiboronic acid | Suzuki Coupling | Dibenzo[f,h]isoquinolino[4,3-b]quinoxaline derivative |
| This compound | Phenylacetylene | Sonogashira Coupling | Diphenylethynyl-substituted isoquinoline |
| This compound | Pyrazole derivative / Alkyne | C-H/N-H Annulation | Fused Pyrazolo-isoquinoline System |
Role in the Construction of Advanced Organic Molecules (Non-Biological Applications)
Beyond PANHs, this compound is a valuable precursor for a range of advanced organic molecules with non-biological applications, particularly in materials science. The isomeric compound, 1,7-Dichloro-4-methoxyisoquinoline, is noted for its utility in creating novel materials like specialized polymers or coatings that demand specific chemical stability and reactivity. chemimpex.com This suggests similar potential for this compound.
The ability to selectively functionalize the C4 and C7 positions allows for the synthesis of "push-pull" systems, where electron-donating and electron-withdrawing groups can be installed on the same aromatic core. This precise control over the electronic structure is crucial for developing materials with tailored optoelectronic properties, such as:
Organic Light-Emitting Diodes (OLEDs): By attaching chromophoric units, highly fluorescent materials can be synthesized for use in display technologies.
Organic Photovoltaics (OPVs): The isoquinoline core can be incorporated into donor or acceptor molecules for organic solar cells.
Chemical Sensors: Derivatization with specific recognition units could lead to sensors that exhibit a change in fluorescence or color upon binding to a target analyte.
The methoxy (B1213986) group at the C1 position also influences the electronic landscape of the molecule and can be used to fine-tune the properties of the final material. Its presence can enhance solubility and modify the solid-state packing of the molecules, which are critical parameters for device performance.
Synthetic Utility in Multi-Component Reactions and Cascade Processes
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which is both atom- and step-economical. nih.govajrconline.org Cascade reactions, similarly, enable the formation of multiple chemical bonds in a single, uninterrupted sequence. The functional group array of this compound makes it a promising substrate for such processes.
The isoquinoline nitrogen and the adjacent C1 position can be viewed as a cyclic imine-ether system. This moiety could potentially participate in MCRs that typically involve imines. For instance:
Povarov-type Reaction: An acid-catalyzed reaction between the isoquinoline (acting as the imine component), an electron-rich alkene, and another reactant could lead to complex, fused polycyclic structures.
Ugi or Passerini Reactions: While less common for N-heterocycles themselves to be a component, derivatization of the isoquinoline could generate a suitable aldehyde, amine, or isocyanide functionality, which could then participate in these classic isocyanide-based MCRs. nih.gov
Furthermore, the molecule is well-suited for cascade reactions. For example, a nucleophilic substitution at the highly reactive C4-chloro position could be followed by an intramolecular cyclization involving the C1-methoxy or C7-chloro group, triggered by a single event. Such a sequence could rapidly build molecular complexity from a relatively simple starting material. The synthesis of isoindolinone-containing alkaloids has been achieved using MCR strategies, highlighting the power of these reactions in building fused heterocyclic systems. beilstein-journals.org
Development of Novel Derivatization Strategies and Functionalization Routes
The synthetic versatility of this compound lies in the distinct reactivity of its functional groups, which allows for selective and stepwise modifications. Drawing parallels with the extensively studied 4,7-dichloroquinoline (B193633), a clear hierarchy of reactivity can be established. preprints.orgsigmaaldrich.comdurham.ac.uk
C4-Chloro Position: The chlorine atom at the C4 position is significantly activated by the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (S NAr). It can be readily displaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols, often under mild conditions. preprints.orgresearchgate.net This selective reactivity allows for the introduction of a functional group at C4 while leaving the C7-chloro and C1-methoxy groups intact for subsequent transformations.
C7-Chloro Position: The chlorine atom at the C7 position is part of a benzene-like ring and is much less reactive towards S NAr. Its functionalization typically requires harsher conditions or, more commonly, transition-metal catalysis. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are the methods of choice for modifying this position, enabling the formation of C-C or C-N bonds.
C1-Methoxy Position: The methoxy group at C1 is part of an enol ether-like system. Under acidic conditions, it can be hydrolyzed to the corresponding lactam, 1-hydroxy-4,7-dichloroisoquinoline (or its isoquinolone tautomer). This transformation not only changes the electronic properties of the ring but also introduces a new site for functionalization (e.g., N-alkylation).
This differential reactivity allows for a programmed, multi-step synthesis, enabling the creation of a diverse library of polysubstituted isoquinolines from a single starting block.
Table 2: Potential Derivatization Reactions of this compound This interactive table summarizes potential chemical transformations at the three key functional sites of the molecule, based on established reactivity patterns of similar N-heterocycles.
| Position | Reaction Type | Reagents | Resulting Functional Group |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | R-NH₂ (Amine) | -NHR (Amino) |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | R-OH (Alcohol) / Base | -OR (Alkoxy/Aryloxy) |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | R-SH (Thiol) / Base | -SR (Thioether) |
| C7 | Suzuki Coupling | R-B(OH)₂ / Pd catalyst | -R (Aryl/Alkyl) |
| C7 | Buchwald-Hartwig Amination | R-NH₂ / Pd catalyst | -NHR (Amino) |
| C7 | Sonogashira Coupling | Terminal Alkyne / Pd, Cu catalysts | -C≡C-R (Alkynyl) |
| C1 | Acid-catalyzed Hydrolysis | H₃O⁺ | Carbonyl (Lactam) |
| C1 | Demethylation | BBr₃ | Hydroxyl (enol form) |
Future Research Directions and Unexplored Avenues in 4,7 Dichloro 1 Methoxyisoquinoline Chemistry
Development of Asymmetric Synthetic Methods for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as stereochemistry often dictates biological activity. While significant progress has been made in the asymmetric synthesis of isoquinoline (B145761) alkaloids, particularly those with a chiral center at the C1 position, dedicated methods for chiral derivatives of 1-alkoxyisoquinolines like 4,7-dichloro-1-methoxyisoquinoline are scarce. nih.govnih.gov Future research should focus on creating chiral derivatives by introducing stereocenters elsewhere on the molecule or by transforming the isoquinoline core into a chiral tetrahydroisoquinoline (THIQ) scaffold.
Promising strategies include the asymmetric reduction of prochiral 3,4-dihydroisoquinolinium salts derived from the parent compound. Catalytic asymmetric hydrogenation using chiral transition-metal complexes (e.g., Rhodium, Iridium, Ruthenium) has proven effective for related systems and could be adapted to produce chiral THIQs with high enantioselectivity. mdpi.com Another avenue is the use of chiral hydride reducing agents or enzymatic catalysis, which offer alternative approaches to stereocontrol. rsc.org
Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of ortho-substituted styrenes has emerged as a powerful method for generating chiral C1-substituted THIQs and could be conceptually applied to precursors of the target molecule. nih.gov A key challenge will be to develop methods that are compatible with the existing chloro- and methoxy-substituents and to control regioselectivity in subsequent functionalization steps.
Table 1: Potential Asymmetric Methodologies for Chiral Derivatives
| Methodology | Catalyst/Reagent Type | Potential Chiral Product | Key Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh, Ir, or Ru complexes | Chiral Tetrahydroisoquinolines | High atom economy, excellent enantioselectivity demonstrated for similar scaffolds. mdpi.com |
| Asymmetric Transfer Hydrogenation | Chiral catalysts with H-donors (e.g., formic acid) | Chiral Tetrahydroisoquinolines | Milder conditions, avoids high-pressure H₂ gas. |
| Enzymatic Reduction | Ketoreductases/Imine Reductases | Chiral Tetrahydroisoquinolines | High stereospecificity, environmentally benign conditions. nih.gov |
| Asymmetric Cyclization | Chiral Copper Catalysts | Chiral Tetrahydroisoquinolines | Builds the chiral core directly from acyclic precursors. nih.gov |
Investigation of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique, reagent-free pathways for activating molecules and forming novel bonds. The application of these techniques to this compound is a completely unexplored area. Research on related methoxy-substituted isoquinoline N-oxides indicates that irradiation can lead to complex rearrangements, forming photoisomers such as 1,3-benzoxazepines and 1(2H)-isoquinolones, with the methoxy (B1213986) group playing a significant directing role. rsc.org Future work could investigate the direct photolysis of this compound to explore C-Cl bond homolysis for radical-based functionalization or ring-expansion reactions.
Electrochemistry provides precise control over redox processes and can facilitate transformations that are difficult to achieve with conventional chemical reagents. researchgate.net The electrochemical oxidation or reduction of the this compound core could lead to selective functionalization. For instance, cathodic reduction could be explored as a method for selective dehalogenation or for generating radical anions for subsequent coupling reactions. Conversely, anodic oxidation could activate the aromatic rings for nucleophilic substitution, providing a pathway to introduce new substituents. acs.org
Flow Chemistry and Automated Synthesis Applications
Continuous flow chemistry has emerged as a powerful technology that enables safer, more efficient, and scalable synthesis compared to traditional batch methods. acs.org The synthesis and derivatization of this compound could greatly benefit from this approach. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions or handling hazardous intermediates.
Future research could focus on developing a continuous flow process for the core synthesis of the isoquinoline scaffold, followed by in-line functionalization. For example, a flow setup could be designed for nucleophilic aromatic substitution (SNAr) at the C4 or C7 positions, allowing for rapid and efficient diversification.
Combining flow chemistry with automated synthesis platforms would enable high-throughput experimentation for creating diverse compound libraries based on the this compound scaffold. nih.gov Automated systems can perform synthesis, purification, and analysis in a programmed sequence, drastically accelerating the drug discovery process by allowing for the rapid generation and screening of hundreds of analogs. merckmillipore.comresearchgate.net
Advanced Mechanistic Studies using in situ Spectroscopy and Kinetics
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced analytical techniques, particularly in situ spectroscopy, offer a window into the dynamic processes occurring within a chemical reaction. The application of in situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to reactions involving this compound could provide invaluable mechanistic data. cam.ac.uk By monitoring the reaction in real-time, researchers can identify transient intermediates, determine reaction kinetics, and elucidate the role of catalysts and additives, leading to more rational reaction design. selectscience.net
For example, when exploring palladium-catalyzed cross-coupling reactions at the C4 or C7 positions, in situ NMR could be used to observe the formation of oxidative addition complexes, transmetalation intermediates, and the final reductive elimination step. nih.gov Kinetic studies, measuring the reaction order with respect to each component, would complement this data to build a comprehensive mechanistic picture. This knowledge is essential for overcoming challenges such as catalyst deactivation or the formation of undesired byproducts.
Exploration of Novel Catalytic Systems for Efficient Transformations
The functionalization of the this compound core is ripe for exploration with modern catalytic systems. The two chloro-substituents are prime handles for transition-metal-catalyzed cross-coupling reactions, while the various C-H bonds on the aromatic rings are potential sites for direct functionalization.
Palladium- and Rhodium-Catalyzed Reactions: Palladium catalysis is a versatile tool for C-H functionalization and cross-coupling. mdpi.comnih.gov Future work should explore the selective Suzuki, Sonogashira, Buchwald-Hartwig, and related cross-coupling reactions at the C4 and C7 positions. A key challenge will be achieving selectivity between the two electronically distinct chlorine atoms. Rhodium(III)-catalyzed C-H activation is another powerful strategy for synthesizing highly substituted isoquinolines and could be applied to introduce substituents at other positions on the this compound ring system, such as C5 or C8. rsc.orgacs.orgnih.gov
Other Transition Metals: Catalysts based on copper, nickel, and cobalt are gaining prominence as more sustainable and cost-effective alternatives to palladium and rhodium. organic-chemistry.orgnih.gov Investigating the utility of these catalysts for the functionalization of this compound could lead to the development of more economical and environmentally friendly synthetic routes. These catalysts have shown promise in a variety of C-H activation and cross-coupling scenarios that could be adapted for this specific scaffold. nih.gov
Table 2: Potential Catalytic Transformations
| Reaction Type | Catalyst System | Target Position(s) | Potential New Functionality |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) complexes | C4, C7 | Aryl, Heteroaryl groups |
| Sonogashira Coupling | Palladium(0)/Copper(I) | C4, C7 | Alkynyl groups |
| Buchwald-Hartwig Amination | Palladium(0) complexes | C4, C7 | Amino, Amido groups |
| C-H Arylation/Alkenylation | Rhodium(III) or Palladium(II) | C5, C8 | Aryl, Alkenyl groups nih.gov |
| C-H Borylation | Iridium(I) complexes | C5, C8 | Boryl groups for further coupling |
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Target Modification |
|---|---|---|
| 1 | POCl₃, 80–100°C | Chlorination |
| 2 | NaOCH₃, MeOH, Δ | Methoxylation |
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Mass Spectrometry (MS): Molecular ion peak at m/z 228 [M+H]⁺ (C₁₀H₈Cl₂NO⁺) .
- IR Spectroscopy: C-Cl stretches at ~750 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
Key Data Interpretation Tips:
- Use DEPT-135 NMR to distinguish CH₃ (methoxy) from CH/CH₂ groups.
- Compare fragmentation patterns in MS with PubChem data .
Advanced: How do substituent positional isomers (e.g., 1-methoxy vs. 7-methoxy) affect reactivity in cross-coupling reactions?
Methodological Answer:
Positional isomers exhibit divergent reactivity due to steric and electronic effects:
- 1-Methoxy Group: Electron-donating effect activates the 4-position for Suzuki-Miyaura coupling but sterically hinders bulky catalysts .
- 7-Methoxy Group: Directs electrophilic substitution to the 5-position, altering regioselectivity in Ullmann or Buchwald-Hartwig reactions .
Experimental Design:
Compare reaction yields of 4,7-dichloro derivatives with Pd(PPh₃)₄ vs. XPhos ligands.
Use DFT calculations to map electron density distribution (e.g., methoxy’s mesomeric effect) .
Advanced: What strategies resolve contradictions in reported antimicrobial activity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli .
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replacing Cl with CF₃) to isolate electronic vs. steric contributions .
Case Study:
- Derivatives with electron-withdrawing groups at the 4-position show enhanced activity against Gram-positive bacteria but reduced solubility .
Advanced: How can computational modeling optimize the synthesis of this compound derivatives?
Methodological Answer:
Q. Table 2: Predicted vs. Experimental Yields
| Derivative | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| 4-Cl,7-Cl | 85 | 78 |
| 4-CF₃,7-Cl | 72 | 65 |
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
